1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone
Description
1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone is a heterocyclic compound featuring a 4,5-dihydroisoxazole core substituted with a 2-hydroxyethyl group at position 3 and an ethanone moiety at position 3. The ethanone group may contribute to hydrogen-bonding interactions, influencing biological activity.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-[3-(2-hydroxyethyl)-4,5-dihydro-1,2-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C7H11NO3/c1-5(10)7-4-6(2-3-9)8-11-7/h7,9H,2-4H2,1H3 |
InChI Key |
ZUDDIGUHKYFDGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(=NO1)CCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyethylamine with an appropriate precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone with structurally related compounds, focusing on molecular properties, substituent effects, and biological activities.
Structural and Physicochemical Comparison
*Predicted logP values based on substituent contributions.
Key Observations:
- The target compound has the lowest molecular weight and logP, reflecting higher hydrophilicity due to the hydroxyethyl group. This may enhance aqueous solubility but reduce membrane permeability compared to aromatic analogs.
- Compound 23 () is significantly larger and more lipophilic, favoring receptor binding in hydrophobic pockets (e.g., α1-adrenergic receptors).
- Furan-containing analogs () balance moderate lipophilicity with heteroaromaticity, supporting antioxidant activity via radical scavenging.
Research Findings and Limitations
- : Chlorophenyl-substituted dihydroisoxazoles show strong antihypertensive effects, but their high molecular weight may limit bioavailability .
- : Pyrazoline derivatives with furan groups exhibit antioxidant activity but lack the dihydroisoxazole core, reducing metabolic stability .
Contradictions : Smaller substituents (e.g., hydroxyethyl) may improve solubility but reduce potency compared to bulky aromatic groups. Direct comparative studies are absent in the evidence, necessitating caution in extrapolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
